Enarodustat

PHD2 inhibition IC50 enzyme assay

Anemia research protocols requiring once-daily oral HIF-PH inhibition often face dosing compliance gaps with thrice-weekly agents like roxadustat. Enarodustat (JTZ-951) resolves this with a once-daily regimen, PHD3>PHD2>PHD1 selectivity-unique among clinically available HIF-PH inhibitors-and a VEGF-sparing profile that avoids retinal VEGF induction. Key evidence: achieves the highest hepcidin reduction among all HIF-PH inhibitors (SUCRA 80.9%), suppresses hepcidin for iron mobilization in high-inflammatory-burden CKD models, and does not increase retinal vascular permeability or tumor growth in preclinical models.

Molecular Formula C17H17ClN4O4
Molecular Weight 376.797
CAS No. 1262131-60-1
Cat. No. B608261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnarodustat
CAS1262131-60-1
SynonymsJTZ-951;  JTZ 951;  JTZ951 HCl;  JTZ 951 hydrochloride
Molecular FormulaC17H17ClN4O4
Molecular Weight376.797
Structural Identifiers
SMILESO=C(O)CNC(C1=C(O)C=C(CCC2=CC=CC=C2)N3C1=NC=N3)=O.[H]Cl
InChIInChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10,22H,6-7,9H2,(H,18,25)(H,23,24);1H
InChIKeyBPZAJOSLAXGKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enarodustat Procurement Guide for Renal Anemia Research


Enarodustat (JTZ-951, SAL-0951), CAS 1262131-60-1, is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Japan Tobacco Inc. for the treatment of anemia associated with chronic kidney disease (CKD) [1]. The compound is approved for clinical use in Japan (September 2020), Korea (November 2022), and China (2023), with an additional approved indication for high-altitude hypoxia in China (March 2025) [1][2]. Enarodustat stabilizes HIF-α proteins, leading to endogenous erythropoietin (EPO) production and improved iron mobilization without the requirement for injectable administration [3].

Pathway Studies HIF-prolyl hydroxylase inhibition for hypoxia signaling research PHD isoform-selective probe with distinct selectivity fingerprint
Model System Renal anemia models and endogenous EPO induction studies Reported EC50 in Hep3B cells supports in vitro assay design
Dosing Research Once-daily oral administration for chronic dosing protocols Simplified scheduling vs. thrice-weekly comparators in research settings

Why Enarodustat Cannot Be Substituted: Selection Rationale


HIF-PH inhibitors are not a homogeneous class. Network meta-analyses of over 32,000 patients across 45 randomized controlled trials confirm that efficacy, iron mobilization profiles, and safety signals vary substantially by individual agent and by patient dialysis status [1][2]. Enarodustat exhibits a distinct PHD isoform selectivity profile (PHD3 > PHD2 > PHD1) compared to roxadustat (PHD1 > PHD3 > PHD2) and daprodustat (PHD2 > PHD1 > PHD3), which may underlie differential gene expression patterns [3]. Furthermore, enarodustat demonstrates a unique VEGF-sparing effect not observed uniformly across the class: while it increases plasma VEGF at high doses, retinal VEGF mRNA and vascular permeability remain unchanged, and tumor growth is unaffected in preclinical models [4]. Substitution with alternative HIF-PH inhibitors without accounting for these agent-specific properties may introduce unintended experimental variability or clinical safety considerations.

PHD isoform selectivity may not transfer Enarodustat's PHD3 > PHD2 > PHD1 rank order differs from roxadustat (PHD1 > PHD3 > PHD2), daprodustat, and others. Class-level interchangeability cannot be assumed in pathway research.
VEGF-sparing profile is agent-specific Reported minimal retinal VEGFA induction in ARPE-19 cells may not replicate with alternative HIF-PH inhibitors. Angiogenic endpoints require compound-specific interpretation.
Hepcidin response varies across agents Meta-analyses show enarodustat ranked highest for hepcidin reduction in dialysis CKD. Other HIF-PH inhibitors may show different iron-mobilization profiles in similar models.

Enarodustat Quantitative Differentiation Evidence


PHD2 Inhibitory Potency vs. Roxadustat

Enarodustat inhibits PHD2 with an IC50 of 0.22 μM (220 nM), which represents approximately 2.7-fold higher potency than roxadustat's reported PHD2 IC50 of 591 nM (0.591 μM) in comparable cell-free assays . Both compounds were evaluated against recombinant PHD2 enzyme. This potency differential is derived from independent studies using recombinant PHD2 inhibition assays; direct head-to-head data under identical conditions are not available [1].

PHD2 IC50
Cross-study comparable
0.22 μM vs Roxadustat 0.591 μM
2.7-fold lower IC50 reported; supports PHD2 pathway inhibition studies
Cell-free recombinant assay; direct head-to-head data not available
PHD2 inhibition IC50 enzyme assay

Dosing Regimen: Once-Daily vs. Thrice-Weekly

Enarodustat is administered once daily, in contrast to roxadustat which requires dosing three times weekly [1][2]. The effective half-life of enarodustat is 8.96 hours, compared to roxadustat's 12-15 hours; however, the dosing frequency difference stems from distinct pharmacokinetic-pharmacodynamic relationships and clinical development choices rather than half-life alone [1]. Clinical trial data confirm enarodustat's once-daily regimen effectively maintains hemoglobin levels and was non-inferior to darbepoetin alfa in Phase III comparative studies [3].

Dosing Regimen
Head-to-head
Enarodustat: once daily Roxadustat: three times weekly
Reported dosing frequency context; 7 vs 3 doses/week
Regimens from approved labels; research protocol design context
dosing interval pharmacokinetics patient adherence

Hepcidin Reduction Ranking in Dialysis CKD

In a network meta-analysis of five HIF-PH inhibitors (enarodustat, roxadustat, daprodustat, vadadustat, molidustat) involving 14,945 dialysis-dependent CKD patients, enarodustat ranked highest for hepcidin reduction with a SUCRA ranking of 80.9%, surpassing roxadustat (74%) and all other comparators [1]. This analysis synthesized data from 26 randomized controlled trials with at least 4 weeks of follow-up. Hepcidin is the master regulator of iron homeostasis; elevated hepcidin blocks iron mobilization and contributes to functional iron deficiency in CKD anemia [2].

Hepcidin Reduction
Head-to-head
Rank 1st (SUCRA 80.9%)
Highest hepcidin reduction rank among 5 HIF-PH inhibitors in network meta-analysis
Dialysis CKD; 26 RCTs; context-dependent interpretation
hepcidin iron metabolism network meta-analysis

VEGF-Sparing Erythropoiesis vs. Roxadustat

In ARPE-19 human retinal pigment epithelial cells, enarodustat induced substantially lower VEGFA mRNA and protein expression compared to roxadustat at equivalent concentrations (5-25 μM) [1]. Enarodustat administration at high doses increased plasma VEGF levels but did not alter retinal VEGF mRNA levels or retinal vascular permeability, and had no effect on tumor growth in a colorectal cancer xenograft model [2]. In contrast, roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling [3]. This VEGF-sparing property represents a functional differentiation rather than a simple potency comparison.

VEGF Sparing
Head-to-head
Enarodustat: minimal ARPE-19 VEGFA induction Roxadustat: pronounced induction at 5–25 μM
VEGF-sparing profile may support ocular safety endpoint research
ARPE-19 cells; retinal vascular permeability unchanged in preclinical models
VEGF retinal safety angiogenesis off-target effects

EPO Induction and Hemoglobin Response Benchmarks

Enarodustat induces EPO release from Hep3B hepatocellular carcinoma cells with an EC50 of 5.7 μM . In normal rats, single oral doses increased hepatic and renal EPO mRNA levels and plasma EPO concentrations [1]. In 5/6-nephrectomized rats (a CKD anemia model), repeated once-daily oral dosing of enarodustat produced sustained erythropoiesis-stimulating effects and increased hemoglobin levels [1]. Comparative preclinical data for other HIF-PH inhibitors in identical nephrectomized rat models are limited; enarodustat's preclinical efficacy has been validated in the clinically relevant 5/6 nephrectomy model.

EPO Induction EC50
Supporting evidence
5.7 μM (Hep3B cells)
Benchmark for in vitro EPO release and batch consistency testing
Data to verify with standardized assay; model-response context
EPO induction EC50 hemoglobin preclinical

PHD Isoform Selectivity: PHD3 > PHD2 > PHD1

Enarodustat exhibits a unique PHD isoform selectivity ranking of PHD3 > PHD2 > PHD1, which differs from all other clinically advanced HIF-PH inhibitors [1]. Roxadustat displays PHD1 > PHD3 > PHD2 selectivity, daprodustat and molidustat exhibit PHD2 > PHD1 > PHD3, and vadadustat shows PHD2 > PHD1 > PHD3 [1]. This distinct selectivity fingerprint may influence which HIF-α isoforms (HIF-1α vs. HIF-2α) are preferentially stabilized and which downstream gene programs are activated in different tissues [2].

PHD Isoform Selectivity
Class-level inference
PHD3 > PHD2 > PHD1
Unique selectivity rank order may influence gene expression patterns in research
IC50 ratios not uniformly reported; requires assay-specific review
PHD isoform selectivity PHD1 PHD2 PHD3

Enarodustat Optimal Application Scenarios


Once-Daily Oral Dosing for CKD Anemia Research

Enarodustat is the preferred HIF-PH inhibitor for preclinical or clinical research protocols where once-daily oral dosing is required to maximize subject/patient adherence or to simplify study logistics. Unlike roxadustat, which requires thrice-weekly dosing, enarodustat's once-daily regimen eliminates the need for complex alternating-day scheduling [1][2]. This property is particularly valuable in long-term chronic dosing studies, multi-drug combination protocols, or studies in ambulatory populations where frequent dosing visits are impractical.

Inflammation-Driven Anemia and Hepcidin-Targeted Studies

Enarodustat should be prioritized for research applications targeting inflammation-associated functional iron deficiency in CKD anemia. Network meta-analysis data demonstrate that enarodustat achieves the highest hepcidin reduction among all HIF-PH inhibitors (SUCRA ranking 80.9%), surpassing roxadustat (74%) and all other comparators [1]. Hepcidin suppression is critical for mobilizing sequestered iron in patients with elevated inflammatory cytokines. This makes enarodustat the evidence-based choice for studies examining iron metabolism endpoints, hepcidin-erythroferrone axis modulation, or anemia correction in high-inflammatory-burden CKD models [1][2].

Ocular Safety and VEGF-Sparing Erythropoiesis

For research programs concerned with pro-angiogenic off-target effects of HIF stabilization—particularly ocular safety, tumor progression monitoring, or retinopathy risk assessment—enarodustat offers a distinct VEGF-sparing profile. Preclinical data confirm that enarodustat does not increase retinal VEGF mRNA levels or retinal vascular permeability despite elevating plasma VEGF at high doses, and does not promote tumor growth in xenograft models [1][2]. This contrasts with roxadustat, which promotes angiogenesis via HIF-1α/VEGF/VEGFR2 signaling. Enarodustat is therefore the preferred HIF-PH inhibitor for studies in diabetic CKD models with concurrent retinopathy, oncology combination studies, or any protocol where VEGF-driven angiogenesis is a confounding or safety concern.

PHD Isoform Selectivity Comparator Studies

Enarodustat is uniquely suited for research examining the functional consequences of differential PHD isoform selectivity. Among clinically available HIF-PH inhibitors, enarodustat is the only agent with a PHD3 > PHD2 > PHD1 selectivity profile; roxadustat (PHD1 > PHD3 > PHD2), daprodustat (PHD2 > PHD1 > PHD3), molidustat (PHD2 > PHD1 > PHD3), and vadadustat (PHD2 > PHD1 > PHD3) all exhibit distinct rank orders [1]. This isoform selectivity difference may underlie tissue-specific and gene-specific HIF stabilization patterns. Enarodustat is therefore an essential comparator compound for mechanistic studies investigating PHD isoform contributions to erythropoiesis, iron metabolism, and HIF target gene expression [1][2].

Application
Selection Property
Validation Focus
Renal anemia model research with oral dosing
Once-daily administration profile
Dosing regimen impact on model endpoints
Hepcidin-targeted iron metabolism studies
Reported hepcidin suppression ranking
Iron mobilization markers in inflammatory models
Ocular safety endpoint monitoring
VEGF-sparing erythropoiesis profile
Retinal VEGF and vascular permeability endpoints
PHD isoform selectivity comparator studies
Distinct PHD3 > PHD2 > PHD1 selectivity
HIF target gene expression patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enarodustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.